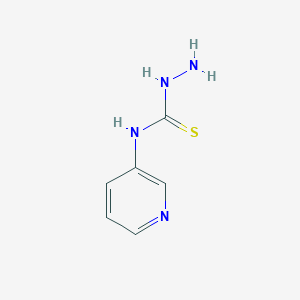
N-(Pyridin-3-yl)hydrazinecarbothioamide
Übersicht
Beschreibung
“N-(Pyridin-3-yl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C6H8N4S . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .
Synthesis Analysis
The compound has been synthesized and characterized using single-crystal X-ray and spectroscopic techniques . The synthesis process involves the use of high-quality substances and various equipment such as a Mattson 5000 FTIR spectrophotometer and a JEOL 500 MHz NMR spectrometer .Molecular Structure Analysis
The molecular structure of “N-(Pyridin-3-yl)hydrazinecarbothioamide” has been analyzed using single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .Chemical Reactions Analysis
The chemical reactions involving “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been studied. The compound has been found to display antimicrobial activity; antiviral, antifungal, antibacterial, antitumor, anticarcinogenic, and insulin mimetic properties . The antitumor action could be credited to the hindrance of DNA production by the alteration in the reductive transformation of ribonucleotide to deoxyribonucleotide .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been analyzed. Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .Wissenschaftliche Forschungsanwendungen
Application in Chemistry and Biochemistry
Specific Scientific Field
This compound is used in the field of Chemistry and Biochemistry .
Summary of the Application
N-(Pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . It has been used in geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of molecular surface .
Methods of Application or Experimental Procedures
The compound was synthesized and characterized using single-crystal X-ray and spectroscopic techniques . Its properties were evaluated using the Jaguar program in the Schrödinger’s set on the basis of the density functional concept .
Results or Outcomes
The study aimed to investigate the stability of different isomers either in solid state or solution and show the synergy between the experimental and theoretical data .
Application in Antifungal Research
Specific Scientific Field
This compound is used in the field of Antifungal Research .
Summary of the Application
The presence of the p-aryl/cyclohexyl ring in the N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazine carbothioamide derivative (2C) is reported to enhance the antifungal properties when compared to those of itraconazole .
Methods of Application or Experimental Procedures
This study explored 2C interactions with BSA using spectroscopic methods such as fluorescence and UV-visible spectroscopy . A molecular docking study was carried out to acquire a deeper comprehension of how BSA interacts with binding pockets .
Results or Outcomes
The fluorescence of BSA was quenched by 2C via a static quenching mechanism . Thermodynamic parameters indicated hydrogen and van der Waals forces responsible for the BSA–2C complex formation with binding constants ranging between 2.91 × 10^5 and 1.29 × 10^5, which suggest a strong binding interaction . Molecular docking studies were conducted to further comprehend the molecular mechanism of the BSA–2C interaction .
Application in Antimicrobial Research
Specific Scientific Field
This compound is used in the field of Antimicrobial Research .
Summary of the Application
N-(Pyridin-2-yl)hydrazinecarbothioamide has been applied against negative Escherichia coli bacterial and gram positive Staphylococcus aureus bacterial strains . Compounds containing sulfur and nitrogen atoms appear to display antimicrobial activity .
Methods of Application or Experimental Procedures
The docking study of N-(Pyridin-2-yl)hydrazinecarbothioamide was carried out using the Schrödinger suite program with the XP glide protocol .
Results or Outcomes
Application in Anti-tubercular Research
Specific Scientific Field
This compound is used in the field of Anti-tubercular Research .
Summary of the Application
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Methods of Application or Experimental Procedures
The compounds were synthesized and their interactions were studied using molecular docking .
Results or Outcomes
Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .
Application in Anticancer Research
Specific Scientific Field
This compound is used in the field of Anticancer Research .
Summary of the Application
Thiosemicarbazides and thiosemicarbazone possess a wide range of biological applications. The antitumor action could be credited to the hindrance of DNA production by the alteration in the reductive transformation of ribonucleotide to deoxyribonucleotide .
Methods of Application or Experimental Procedures
The study explored the interactions of thiosemicarbazides and thiosemicarbazone with various enzymes and receptors in the biological system .
Results or Outcomes
The study revealed that these compounds can inhibit the enzyme ribonucleotide reductase, similar to what is observed with potent anticancer drugs such as triapine and methisazone .
Application in Corrosion Inhibition
Specific Scientific Field
This compound is used in the field of Corrosion Inhibition .
Summary of the Application
Pyridinium salts derivatives, including N-(Pyridin-3-yl)hydrazinecarbothioamide, have shown substantial inhibitive activities for mild steel corrosion in 1 M H2SO4 solution .
Methods of Application or Experimental Procedures
The study used weight loss techniques and scanning electron microscopy to evaluate the ability of these compounds to inhibit mild steel corrosion in 1 M H2SO4 at 20 °C .
Results or Outcomes
The adsorption of the studied compounds on the surface of mild steel follows the Langmuir isotherm model. The inhibition efficiencies increased with increasing concentration of inhibitors .
Eigenschaften
IUPAC Name |
1-amino-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXENNHSGUQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368389 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridin-3-yl)hydrazinecarbothioamide | |
CAS RN |
34955-25-4 | |
| Record name | N-(Pyridin-3-yl)hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



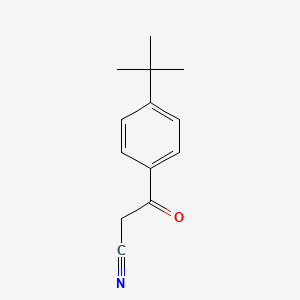
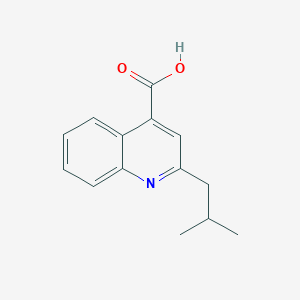
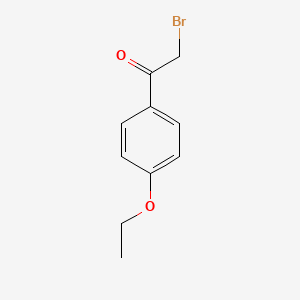
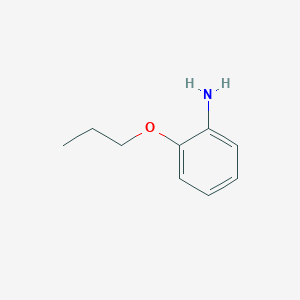
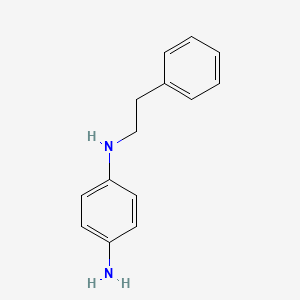
![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)
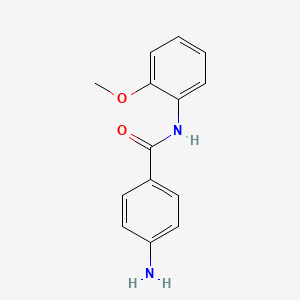
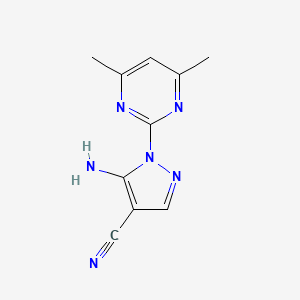
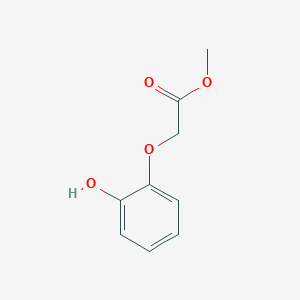
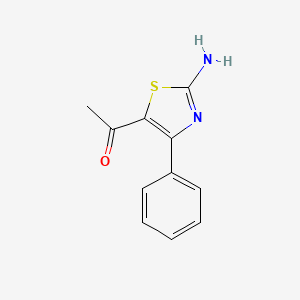
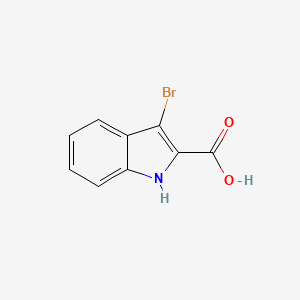
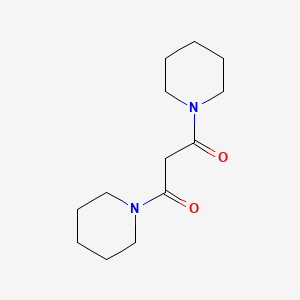
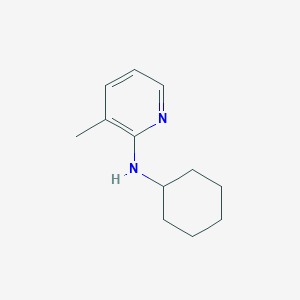
![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)